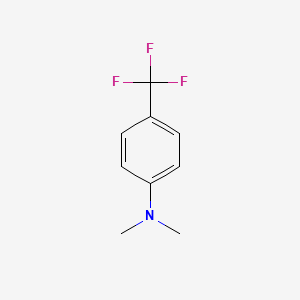
Vicenin-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Vicenin-1 has a wide range of scientific research applications:
Mécanisme D'action
Vicenin-1 exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: this compound reduces the production of pro-inflammatory cytokines and mediators via the NF-κB pathway.
Anti-cancer Activity: It inhibits the TGF-β1-induced epithelial-mesenchymal transition in cancer cells by deactivating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Radiation Protection: this compound protects against radiation-induced lipid peroxidation by scavenging free radicals.
Safety and Hazards
The safety data sheet for Vicenin-1 suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Vicenin-1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with angiotensin-converting enzyme (ACE), where this compound exhibits inhibitory activity with an IC50 value of 52.50 μM . This interaction involves the formation of chelate complexes within the active center of ACE, leading to its inhibition. Additionally, this compound has been shown to interact with human serum albumin (HSA), forming a bimolecular complex that affects the protein’s structure and function .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the epithelial-mesenchymal transition (EMT) in lung adenocarcinoma cells by deactivating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . This inhibition results in reduced cell migration and invasion, highlighting its potential as an anti-metastatic agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound’s interaction with ACE involves the generation of chelate complexes within the enzyme’s active center, resulting in its inhibition . Additionally, this compound’s ability to inhibit the TGF-β1-induced EMT in lung adenocarcinoma cells is mediated through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . These molecular interactions underline the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability and maintains its biological activity over extended periods. For example, after oral administration of 60 mg/kg of this compound in rats, the compound’s half-life (t1/2) was found to be 11.60 hours . This stability is crucial for its potential therapeutic applications. Additionally, long-term studies have indicated that this compound can exert sustained effects on cellular function, including its antioxidant and anti-inflammatory properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats, a single oral dose of 60 mg/kg of this compound resulted in a maximum concentration (Cmax) of 7.039 μg/mL in plasma . Higher doses have been associated with increased biological activity, but also with potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce metabolites that retain biological activity . The compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels, contributing to its overall pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. After administration, this compound is distributed to various tissues, with the highest concentrations observed in the liver and lungs The compound’s transport involves specific binding proteins and transporters that facilitate its movement across cellular membranes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vicenin-1 can be synthesized through solid-liquid extraction methods. For instance, it has been extracted from fenugreek seeds using high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase composed of water and acetonitrile . The extraction process involves solid-liquid extraction through TulsiconVRADS-400, followed by chromatographic separation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying and powdering the plant material, followed by extraction with solvents such as methanol at controlled temperatures . The extracted compound is then purified using HPLC methods to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Vicenin-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, this compound 6’'-O-acetate is a derivative formed through acetylation .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride for acetylation and various solvents like methanol and acetonitrile for extraction and purification .
Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound 6’'-O-acetate .
Comparaison Avec Des Composés Similaires
Vicenin-1 is similar to other C-glycosylflavones such as Vicenin-2 and Isovitexin . it is unique due to its specific glycosylation pattern and its potent biological activities:
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Vicenin-1 involves the conversion of apigenin-7-O-glucoside to Vicenin-1 through a series of chemical reactions.", "Starting Materials": [ "Apigenin-7-O-glucoside", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methoxyacetic acid", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Apigenin-7-O-glucoside is dissolved in methanol and hydrochloric acid is added to the solution.", "The solution is refluxed for 2 hours and then cooled to room temperature.", "Sodium hydroxide is added to the solution to adjust the pH to 9-10.", "The solution is extracted with ethyl acetate and the organic layer is collected.", "The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to obtain apigenin.", "Apigenin is dissolved in acetic anhydride and pyridine and the mixture is refluxed for 2 hours.", "The solution is cooled to room temperature and poured into ice-cold water.", "The precipitate is collected by filtration and washed with water to obtain apigenin-7-O-acetate.", "Apigenin-7-O-acetate is dissolved in methoxyacetic acid and sodium borohydride is added to the solution.", "The mixture is refluxed for 2 hours and then cooled to room temperature.", "Acetic acid is added to the solution to adjust the pH to 4-5.", "The solution is extracted with ethyl acetate and the organic layer is collected.", "The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to obtain Vicenin-1." ] } | |
Numéro CAS |
35927-38-9 |
Formule moléculaire |
C26H28O14 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(33)20(35)22(37)26(39-13)15-11(30)5-10(29)14-19(34)16(25-21(36)17(32)12(31)7-38-25)23(40-24(14)15)8-1-3-9(28)4-2-8/h1-5,12-13,17-18,20-22,25-33,35-37H,6-7H2/t12-,13-,17+,18-,20+,21-,22-,25?,26+/m1/s1 |
Clé InChI |
UBAKZDOAVQRDGB-DXNHUJMOSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
Origine du produit |
United States |
Q & A
Q1: What is Vicenin-1 and where is it found?
A1: this compound is a flavonoid C-glycoside, a type of natural product found in various plant species. It's notably present in plants utilized in traditional medicine, such as Desmodium styracifolium, Trigonella foenum-graecum (fenugreek), and Microcos paniculata. [, , , ]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated a range of promising biological activities in preclinical studies, including:
- Platelet aggregation inhibition: This suggests potential for preventing blood clots. []
- Antioxidant effects: this compound can neutralize harmful free radicals, potentially protecting cells from damage. [, ]
- Radioprotective properties: Studies indicate it may offer protection against radiation-induced damage. []
- Anti-inflammatory action: this compound has shown the ability to reduce inflammation in experimental models. [, ]
- Improvement of blood flow: It has demonstrated potential in improving blood circulation in models of stagnant blood flow. []
Q3: How is this compound typically extracted and quantified?
A3: Researchers employ various techniques for this compound extraction, including solid-liquid extraction using adsorbents like Tulsion® ADS-400. [] Quantification often relies on High-Performance Liquid Chromatography (HPLC) methods, often coupled with UV detection, for accurate measurement. [, , ] More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also utilized for increased sensitivity and selectivity in pharmacokinetic studies. []
Q4: Has the safety of this compound been evaluated?
A4: While preclinical studies suggest potential benefits, comprehensive safety data on this compound is limited. More research, including long-term studies, is needed to thoroughly assess its safety profile in humans.
Q5: Can you describe the chemical structure of this compound?
A7: this compound is a flavone C-glycoside. While the specific spectroscopic data may vary slightly between sources, its core structure consists of an apigenin backbone (a flavonoid) with a C-linked glucose moiety at the C-6 position and a C-linked xylose moiety at the C-8 position. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




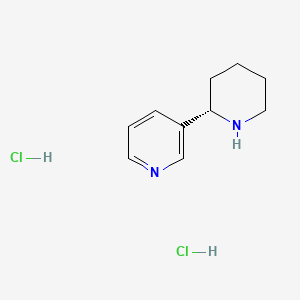
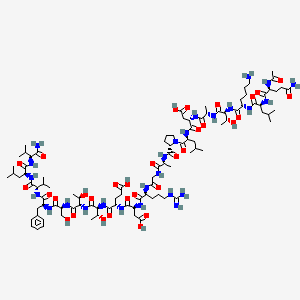
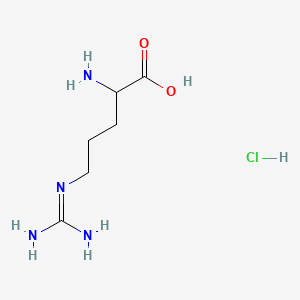
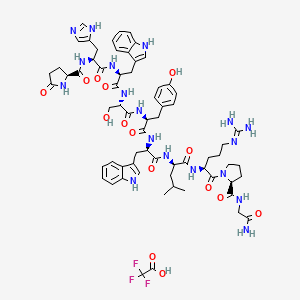
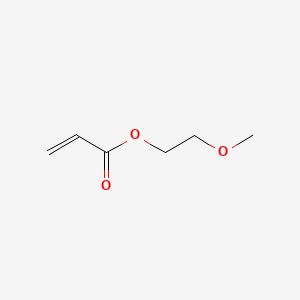
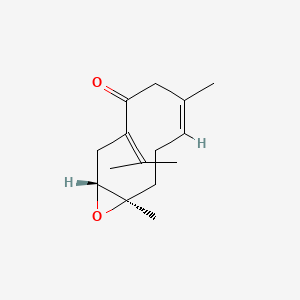
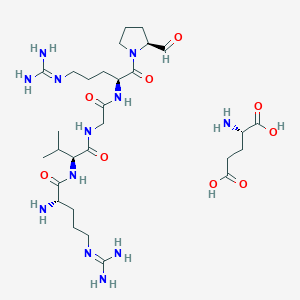

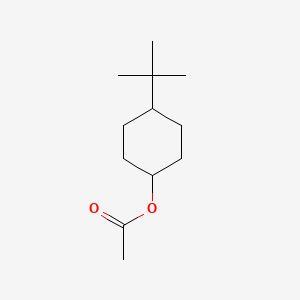
![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)
